molecular formula C8H7ClN2O2 B14337247 Urea, (m-chlorobenzoyl)- CAS No. 101253-47-8

Urea, (m-chlorobenzoyl)-

Cat. No.: B14337247
CAS No.: 101253-47-8
M. Wt: 198.60 g/mol
InChI Key: IGGSBZRKJKKLBF-UHFFFAOYSA-N
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Description

Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    m-Chlorobenzoic Acid: Formed through hydrolysis.

    Substituted Urea Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

101253-47-8

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-carbamoyl-3-chlorobenzamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)

InChI Key

IGGSBZRKJKKLBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N

Origin of Product

United States

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